molecular formula C11H12IN3 B1479637 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092061-34-0

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1479637
CAS No.: 2092061-34-0
M. Wt: 313.14 g/mol
InChI Key: JGQXPBKIMSOVSR-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical compound featuring a pyrazole core substituted with an ethyl group, an iodine atom, and a methyl group, and linked to a pyridine heterocycle. This specific structure classifies it as a valuable heterocyclic building block in medicinal chemistry and organic synthesis . The presence of the iodine atom makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, which are crucial for creating more complex molecular architectures . Compounds with this pyrazole-pyridine scaffold have demonstrated significant research value in early-stage drug discovery. Specifically, highly analogous molecules have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has been linked to antiviral and immunosuppressive effects in cellular assays . Research into this chemotype shows that substitution patterns on both the pyrazole and pyridine rings are critical for optimizing biological activity, positioning this compound as a key intermediate for generating novel derivatives for biochemical screening . The broader pyrazole chemical family is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, highlighting the therapeutic potential of this structural class . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQXPBKIMSOVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The compound's molecular formula is C10H10IN3C_{10}H_{10}IN_3 with a molecular weight of 344.11 g/mol. Its structure features a pyrazole ring, which is known for its role in various bioactive molecules.

PropertyValue
Molecular FormulaC10H10IN3
Molecular Weight344.11 g/mol
IUPAC NameThis compound
CAS Number2098136-64-0

Anticancer Potential

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The pyrazole scaffold is particularly effective against several cancer types due to its interaction with specific cellular targets.

Enzymatic Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. The structure of the pyrazole allows it to bind effectively to active sites, demonstrating promising IC50 values in various assays.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its biological activity. Modifications to the pyrazole ring and substituents can enhance its potency and selectivity for target proteins.

Key Findings from SAR Studies:

  • Substituent Variability : The presence of iodine at the 4-position of the pyrazole ring significantly influences the compound's biological activity.
  • Pyridine Ring Contribution : The pyridine moiety enhances solubility and bioavailability, which are crucial for therapeutic applications.

Case Study 1: Antitumor Activity

In a preclinical study, the efficacy of this compound was tested against human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

A pharmacological assessment evaluated the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The study demonstrated that the compound effectively reduced COX activity, indicating potential use in anti-inflammatory therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyridine- and pyrazole-containing derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine C₁₁H₁₄IN₃ 331.16 Ethyl, Iodo, Methyl Solid (inferred)
2-(Chloromethyl)pyridine hydrochloride C₆H₆ClN·HCl 164.03 Chloromethyl Crystalline solid
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine C₉H₁₁N₅ 189.22 Methyl, Amine Solid (research grade)

Key Observations :

  • Substituent Effects : The iodine atom in the target compound enhances molecular weight and polarizability compared to chlorine in 2-(chloromethyl)pyridine. Iodine’s larger atomic radius may also increase steric hindrance, affecting binding interactions in biological systems or crystal packing .
  • Electronic Properties : The electron-withdrawing iodine substituent could reduce electron density on the pyrazole ring, altering reactivity in nucleophilic substitution or cross-coupling reactions compared to the amine-substituted analog in .

Hydrogen Bonding and Crystallography

highlights the role of hydrogen bonding in molecular aggregation. For instance:

  • Pyridine as a Hydrogen-Bond Acceptor : The pyridine nitrogen can accept hydrogen bonds, similar to interactions observed in 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine .
  • Iodo Substituent Effects : The iodine atom may engage in halogen bonding, a weaker interaction compared to hydrogen bonding but critical for crystal packing .

Preparation Methods

Halogenation of Pyrazole Precursors

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield / Notes
1 Selective iodination Iodine + H₂O₂, aqueous medium, room temp Monoiodination at 4-position; careful stoichiometry
2 N-Arylation (N-arylation) 4-iodopyrazole + 2-fluoropyridine, 180 °C, 3-12 h 55% yield (3 h), 13% yield (12 h with substituted pyridine); side reduction possible
3 Cross-dehydrogenative coupling (CDC) N-amino-2-iminopyridine + β-dicarbonyl, EtOH, AcOH, O₂, 130 °C, 18 h High yields (80-90%), versatile and green method
4 Diazotization and Grignard exchange (related method) Halogenated pyrazole amine + NaNO₂, trifluoroborate, Grignard reagents Up to 64% yield over three steps; avoids isomer issues

Detailed Research Findings and Analysis

  • The iodination step requires precise control of reagent equivalents and reaction time to avoid polyhalogenation or decomposition. Using iodine with hydrogen peroxide allows selective electrophilic substitution on the pyrazole ring.

  • N-Arylation efficiency is highly dependent on the pyridine substituent and reaction time. Shorter reaction times favor higher yields and minimize reduction side-products.

  • The CDC approach provides a modern synthetic alternative that can potentially streamline the synthesis of substituted pyrazolopyridines, including iodinated derivatives, by avoiding pre-functionalized halogenated intermediates.

  • The stepwise halogenation, diazotization, and Grignard exchange sequence, while demonstrated for related pyrazole carboxylic acids, offers a robust methodology that could be adapted for the target compound, particularly for introducing iodine at a defined position with high purity and yield.

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, often starting with pyrazole ring formation followed by coupling to a pyridine moiety. Key methods include:

  • Suzuki-Miyaura coupling for attaching aryl groups under palladium catalysis.
  • Ullmann-type reactions for introducing iodine substituents, requiring copper catalysts and elevated temperatures (80–120°C) .
  • Nucleophilic substitution for alkylation of the pyrazole nitrogen (e.g., ethyl groups), typically using potassium carbonate as a base in polar aprotic solvents like DMF . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, iodine incorporation may require strict anhydrous conditions to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns on the pyrazole and pyridine rings .
  • Mass spectrometry (HRMS) for molecular weight verification, particularly to distinguish isotopic patterns due to the iodine atom .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous determination of stereochemistry and substituent positions .
  • HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .
  • Cytotoxicity profiling via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), comparing results to structurally related analogs like 4-iodo-5-methylpyrazole, which shows anticancer activity .
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors or nucleic acids .

Advanced Research Questions

Q. How do substituents (iodo, ethyl, methyl) influence the compound’s reactivity and biological activity?

Substituent effects can be systematically studied through:

  • Structure-Activity Relationship (SAR) studies :
  • Iodo group : Enhances electrophilicity and potential halogen bonding with biological targets, improving binding affinity .
  • Ethyl group : Increases lipophilicity, potentially improving membrane permeability but may reduce solubility .
  • Methyl group : Steric effects can modulate selectivity for enzyme active sites, as seen in analogs like 5-methylpyrazole derivatives .
    • Computational modeling (e.g., DFT calculations) to predict electronic effects and docking simulations to map interactions with targets like kinases .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assay protocols : Replicate studies using identical cell lines, buffer systems (e.g., pH 6.5 ammonium acetate), and positive controls .
  • Impurity profiling : Use HPLC-MS to identify byproducts from synthesis (e.g., dehalogenated derivatives) that could interfere with activity .
  • Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or incubation time .

Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?

Advanced pharmacological profiling involves:

  • In vitro microsomal assays (human liver microsomes) to measure metabolic half-life, using LC-MS to track parent compound degradation .
  • Reactive metabolite detection via glutathione trapping assays to identify electrophilic intermediates that may cause toxicity .
  • In vivo zebrafish models for preliminary toxicity screening, monitoring developmental abnormalities or organ-specific effects .

Q. How can the compound’s potential as a kinase inhibitor be validated experimentally?

Validation requires:

  • Kinase selectivity profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays with ATP analogs .
  • Cellular phosphorylation assays : Western blotting to assess downstream signaling inhibition (e.g., ERK phosphorylation in cancer cells) .
  • Co-crystallization studies : Resolve crystal structures of the compound bound to target kinases to guide rational design of derivatives .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., pyrazole precursors) via TLC and NMR to ensure reaction progression .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key BJDVHKDTPXZGEZ-UHFFFAOYSA-N for analogs) to confirm assignments .
  • Safety protocols : Follow TCI America’s guidelines for handling iodinated compounds, including proper ventilation and PPE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

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